molecular formula C11H14N4O2S B360969 2,4,5-trimethyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide CAS No. 873680-00-3

2,4,5-trimethyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide

Cat. No.: B360969
CAS No.: 873680-00-3
M. Wt: 266.32g/mol
InChI Key: HEISJWPOGGSTFM-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide is a chemical compound of significant interest in medicinal and agricultural chemistry research due to its 1,2,4-triazole core. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its stability, ability to form hydrogen bonds, and wide spectrum of biological activities . Researchers focus on triazole derivatives for their potential pharmacological properties, which include antimicrobial , antifungal , anticonvulsant , anti-inflammatory , and anticancer effects . The structural motif of combining a benzenesulfonamide group with a triazole ring is present in various therapeutic agents, such as the aromatase inhibitor anastrozole used in cancer treatment . This specific compound, featuring a trimethyl-substituted benzene ring, is provided as a high-purity intermediate for researchers to explore novel structure-activity relationships (SAR) and develop new active compounds. It is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2,4,5-trimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c1-7-4-9(3)10(5-8(7)2)18(16,17)15-11-12-6-13-14-11/h4-6H,1-3H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEISJWPOGGSTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=NC=NN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101332982
Record name 2,4,5-trimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49727817
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

873680-00-3
Record name 2,4,5-trimethyl-N-(1H-1,2,4-triazol-5-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide typically involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 1H-1,2,4-triazole in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2,4,5-trimethylbenzenesulfonic acid.

    Reduction: Formation of 2,4,5-trimethyl-N-(1H-1,2,4-triazol-3-yl)benzenamine.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Agricultural Applications

Herbicidal Activity
The compound is part of a class of N-(1,2,4-triazol-3-yl)arylcarboxamides which have been studied for their herbicidal properties. These compounds exhibit strong activity against unwanted vegetation, particularly at low application rates, while maintaining compatibility with crop plants. This makes them promising candidates for sustainable agricultural practices. Studies have shown that these compounds can effectively control a wide range of weeds without significant toxicity to non-target species .

Mechanism of Action
The herbicidal action is believed to be linked to the inhibition of specific metabolic pathways in target plants. The triazole moiety plays a crucial role in this mechanism by interfering with the synthesis of essential plant hormones or disrupting cellular processes critical for growth and development .

Pharmaceutical Applications

Antimalarial Properties
Research has indicated that derivatives of benzenesulfonamides containing the triazole ring exhibit significant antimalarial activity. A study synthesized a series of such compounds and evaluated their efficacy against malaria parasites. The results showed promising lead compounds that could serve as new antimalarial agents. The docking studies revealed that certain substitutions on the triazole ring enhanced binding affinity to the target enzyme involved in the parasite's survival .

Cytotoxicity Against Cancer Cells
Another significant application of 2,4,5-trimethyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide derivatives is in cancer therapy. Compounds derived from this structure have demonstrated cytotoxic effects on various human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). These studies highlighted the ability of these compounds to induce apoptosis in cancer cells by activating caspase pathways and altering mitochondrial membrane potential .

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step organic reactions where various substituents can be introduced to optimize biological activity. The structural modifications are crucial for enhancing solubility and bioavailability while minimizing toxicity.

Table 1: Synthetic Routes and Yields

CompoundSynthetic RouteYield (%)
This compoundReaction of benzenesulfonyl chloride with triazole derivatives50-70%
Antimalarial derivativesMulti-step synthesis involving trifluoromethyl substitution50-62%
Anticancer derivativesReaction with aminoguanidines under acidic conditionsBelow 100 μM IC50

Case Study 1: Herbicidal Efficacy

A field trial was conducted to evaluate the effectiveness of N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide derivatives against common agricultural weeds. The results indicated a significant reduction in weed biomass compared to untreated controls, demonstrating the compound's potential as an environmentally friendly herbicide.

Case Study 2: Antimalarial Development

In vitro studies on a series of synthesized triazole-based sulfonamides revealed that certain derivatives had IC50 values significantly lower than traditional antimalarial drugs. These findings suggest that they could be developed into effective treatments for malaria resistant to current therapies.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide group can also interact with biological molecules, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of sulfonamide derivatives is highly dependent on substituent patterns on both the benzene and triazole rings. Below is a comparative analysis of key analogs:

Compound Benzene Substituents Triazole Substituents Key Biological Activity Reference
2,4,5-Trimethyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide 2,4,5-trimethyl H (unsubstituted triazole) Not explicitly reported, but methyl groups likely enhance lipophilicity and membrane permeation.
N-(5-Trifluoromethyl-1H-1,2,4-triazol-3-yl)benzenesulfonamide (Compound 17) H (unsubstituted benzene) 5-CF₃ Antimalarial activity via PfDHPS inhibition; CF₃ improves binding affinity.
4-Chloro-N-(4,5-dihydro-5-oxo-1-R²-1H-1,2,4-triazol-3-yl)benzenesulfonamide derivatives 4-Cl, 5-methyl, 2-(R¹-methylthio) R² = Me, Ph, or 4-MePhSO₂ Anticancer activity (NCI-H522 lung cancer: IGP up to 71% for R² = 4-MePhSO₂).
2,4,6-Trimethyl-N-(5-methylisoxazol-3-yl)benzenesulfonamide 2,4,6-trimethyl 5-methylisoxazole (heterocycle variation) Structural analog with isoxazole instead of triazole; activity not reported.

Key Findings from Comparative Studies

  • Substituent Position and Activity: Methyl groups on the benzene ring (e.g., 2,4,5-trimethyl vs. For instance, 2,4,6-trimethyl analogs (e.g., ) may exhibit reduced polar interactions compared to 2,4,5-trimethyl derivatives due to symmetric substitution.
  • Triazole Modifications : Substitution at the triazole’s 5-position (e.g., CF₃ in or aromatic groups in ) enhances activity in specific contexts. The trifluoromethyl group in antimalarial derivatives improves PfDHPS inhibition via hydrophobic and electronic interactions .
  • Anticancer Activity : Derivatives with bulkier triazole substituents (e.g., 4-MePhSO₂) show superior growth inhibition (IGP = 71%) against NCI-H522 lung cancer cells compared to methyl-substituted analogs (IGP = 46%) . This suggests that electron-withdrawing groups enhance anticancer potency.

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability : Methyl groups may confer resistance to oxidative metabolism compared to chloro or CF₃ substituents, which are prone to enzymatic degradation .

Biological Activity

2,4,5-trimethyl-N-(1H-1,2,4-triazol-3-yl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. This article explores its biological activity, synthesizing information from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a triazole ring and a benzenesulfonamide moiety , which are known for their diverse biological activities. The presence of the triazole ring is significant as it often contributes to antifungal and herbicidal properties.

Molecular Formula

  • Molecular Formula : C₁₃H₁₅N₃O₂S

Structural Features

  • Triazole Ring : Imparts antifungal properties.
  • Benzenesulfonamide Group : Enhances solubility and biological activity.

Antifungal Activity

Research indicates that compounds containing the triazole moiety exhibit notable antifungal properties. For instance, derivatives of triazole have shown effectiveness against various fungi, including strains of Candida and Saccharomyces .

Case Study: Antifungal Testing

  • Method : Compounds were tested against multiple fungal strains.
  • Results : Significant inhibition was observed in several strains, suggesting that this compound may possess similar antifungal efficacy.

Herbicidal Activity

The compound is also noted for its herbicidal potential. According to patent literature, it has been formulated as an effective herbicide with low toxicity to non-target species .

Herbicide Efficacy

  • Application Rates : Effective even at low application rates.
  • Target Species : Broad-spectrum activity against various unwanted plants.

Cytotoxic Activity

Preliminary studies have indicated potential cytotoxic effects against cancer cell lines. In assays conducted on the NCI-60 panel of human tumor cell lines, moderate cytostatic activity was observed .

Cytotoxicity Results

CompoundCell LineInhibition Growth Percent (IGP)
This compoundMCF7 (Breast Cancer)23%
This compoundA549 (Lung Cancer)21%

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the triazole ring interacts with specific enzymes or receptors within target organisms.

Antifungal Mechanism

Triazoles typically inhibit the enzyme lanosterol demethylase (CYP51), crucial for ergosterol synthesis in fungi. This inhibition leads to compromised cell membrane integrity and ultimately fungal cell death .

Anticancer Mechanism

The cytotoxic effects observed may result from interference with cancer cell proliferation pathways. Further studies are necessary to elucidate the specific interactions at the molecular level.

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